

# Spectroscopic Profile of 1,1-Diethoxyhexane: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Diethoxyhexane

Cat. No.: B1583345

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1-diethoxyhexane** (CAS No. 3658-93-3), a key fragrance and flavoring ingredient. Aimed at researchers, scientists, and professionals in drug development, this document collates and interprets mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data. Due to the limited availability of public experimental NMR spectra, this guide presents predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data based on established spectroscopic principles and data from analogous structures. Detailed general experimental protocols for each spectroscopic technique are also provided. A key feature of this guide is the visualization of the molecular structure and its correlation with predicted NMR assignments using a Graphviz diagram, offering a clear and accessible interpretation of the spectroscopic information.

## Chemical Structure

**1,1-Diethoxyhexane** is an acetal with the chemical formula  $\text{C}_{10}\text{H}_{22}\text{O}_2$  and a molecular weight of 174.28 g/mol. [1][2] Its structure consists of a hexane chain attached to a carbon atom which is, in turn, bonded to two ethoxy groups.

Structure:

## Spectroscopic Data

This section summarizes the available and predicted spectroscopic data for **1,1-diethoxyhexane**, presented in a structured tabular format for ease of reference and comparison.

## Mass Spectrometry (MS)

Mass spectrometry of **1,1-diethoxyhexane** typically results in fragmentation patterns characteristic of acetals. The electron ionization (EI) mass spectrum shows several key fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
129	38.83	$[M - OCH_2CH_3]^+$
103	99.99	$[CH(OCH_2CH_3)_2]^+$
75	40.87	$[CH(OH)OCH_2CH_3]^+$
47	65.98	$[CH_2=O^+CH_2CH_3]$
29	45.54	$[CH_2CH_3]^+$

Data sourced from PubChem.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **1,1-diethoxyhexane** displays characteristic absorptions for C-H and C-O bonds. A vapor phase IR spectrum is available, though specific peak values are not detailed in the search results.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration
~2960-2850	Strong	C-H stretch (alkane)
~1120-1080	Strong	C-O stretch (acetal)
~1465	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1,1-diethoxyhexane** are not readily available in public databases. Therefore, the following tables present predicted chemical shifts based on the molecular structure and known values for similar compounds. The atom numbering corresponds to the diagram in Section 4.

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Field Strength: 400 MHz)

Atom Label	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz
H-a	~4.4 - 4.6	t	1H	~5.5
H-b	~3.4 - 3.6	m	4H	-
H-c	~1.5 - 1.7	m	2H	-
H-d	~1.2 - 1.4	m	6H	-
H-e	~1.1 - 1.2	t	6H	~7.0
H-f	~0.8 - 0.9	t	3H	~7.0

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Field Strength: 100 MHz)

Atom Label	Chemical Shift (ppm)
C-1	~101 - 103
C-2	~60 - 62
C-3	~32 - 34
C-4	~31 - 33
C-5	~25 - 27
C-6	~22 - 24
C-7	~15 - 17
C-8	~13 - 15

## Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

### Mass Spectrometry (GC-MS)

A sample of **1,1-diethoxyhexane** is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp up to separate the components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

### Infrared (IR) Spectroscopy

For a liquid sample like **1,1-diethoxyhexane**, the IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small drop of the sample is placed on the ATR crystal (e.g., diamond or zinc selenide). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational

modes of the molecule. The resulting interferogram is then Fourier-transformed to produce the IR spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A dilute solution of **1,1-diethoxyhexane** is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a small amount of a reference standard like tetramethylsilane (TMS). The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For  $^1\text{H}$  NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is detected and Fourier-transformed to give the spectrum. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

## Visualization of Spectroscopic Assignments

The following diagram illustrates the structure of **1,1-diethoxyhexane** with atom labels corresponding to the predicted NMR data tables.

Caption: Molecular structure of **1,1-diethoxyhexane** with atom numbering for NMR correlation.

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## References

- 1. Hexane, 1,1-diethoxy- |  $\text{C}_{10}\text{H}_{22}\text{O}_2$  | CID 77224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Diethoxyhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583345#spectroscopic-data-nmr-ir-ms-of-1-1-diethoxyhexane]

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